molecular formula C16H16O4 B15251233 1,4-Dimethoxy-9,10-dihydroanthracene-9,10-diol CAS No. 75829-98-0

1,4-Dimethoxy-9,10-dihydroanthracene-9,10-diol

Cat. No.: B15251233
CAS No.: 75829-98-0
M. Wt: 272.29 g/mol
InChI Key: TUVKRFFXTMPKGE-UHFFFAOYSA-N
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Description

1,4-Dimethoxy-9,10-dihydroanthracene-9,10-diol is an organic compound with the molecular formula C16H16O4. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of methoxy groups at the 1 and 4 positions and hydroxyl groups at the 9 and 10 positions on the anthracene ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dimethoxy-9,10-dihydroanthracene-9,10-diol can be synthesized through various methods. One common approach involves the bromination of anthracene derivatives followed by solvolysis and methoxylation. For example, the silver ion-assisted solvolysis of hexabromotetrahydroanthracene can yield 2,3,9,10-tetrabromo-1,4-dimethoxy-1,2,3,4-tetrahydroanthracenes, which can then be converted to the corresponding 1,4-diol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of bromination, solvolysis, and methoxylation, can be applied on a larger scale with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethoxy-9,10-dihydroanthracene-9,10-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form anthraquinone derivatives.

    Reduction: Reduction reactions can convert it back to its hydroquinone form.

    Substitution: The methoxy and hydroxyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various anthraquinone derivatives, hydroquinones, and substituted anthracenes, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1,4-Dimethoxy-9,10-dihydroanthracene-9,10-diol involves its ability to undergo various chemical transformations. The methoxy and hydroxyl groups on the anthracene ring system play a crucial role in its reactivity. The compound can participate in electron transfer reactions, making it useful in photophysical applications such as triplet–triplet annihilation photon upconversion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dimethoxy-9,10-dihydroanthracene-9,10-diol is unique due to the presence of both methoxy and hydroxyl groups on the anthracene ring system. This combination of functional groups enhances its reactivity and makes it a valuable intermediate in the synthesis of various anthracene derivatives.

Properties

CAS No.

75829-98-0

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

IUPAC Name

1,4-dimethoxy-9,10-dihydroanthracene-9,10-diol

InChI

InChI=1S/C16H16O4/c1-19-11-7-8-12(20-2)14-13(11)15(17)9-5-3-4-6-10(9)16(14)18/h3-8,15-18H,1-2H3

InChI Key

TUVKRFFXTMPKGE-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(C3=CC=CC=C3C(C2=C(C=C1)OC)O)O

Origin of Product

United States

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